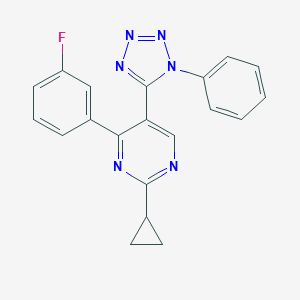
N-(2-furylmethyl)-3-(2-hydroxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-3-(2-hydroxyphenyl)propanamide, also known as FMP, is a synthetic compound that has been studied for its potential use in the field of medicine. It is a member of the class of compounds known as hydroxamic acids, which have been shown to have a variety of biological activities.
Mecanismo De Acción
The mechanism of action of N-(2-furylmethyl)-3-(2-hydroxyphenyl)propanamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in the body. N-(2-furylmethyl)-3-(2-hydroxyphenyl)propanamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It has also been shown to inhibit the activity of the NF-kappaB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-3-(2-hydroxyphenyl)propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(2-furylmethyl)-3-(2-hydroxyphenyl)propanamide has also been shown to reduce inflammation in animal models of inflammatory disease. Additionally, N-(2-furylmethyl)-3-(2-hydroxyphenyl)propanamide has been shown to have antiviral activity against certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-furylmethyl)-3-(2-hydroxyphenyl)propanamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation is its relatively high cost compared to other compounds that have similar biological activities.
Direcciones Futuras
There are many potential future directions for research involving N-(2-furylmethyl)-3-(2-hydroxyphenyl)propanamide. One area of research could be the development of N-(2-furylmethyl)-3-(2-hydroxyphenyl)propanamide analogs with improved pharmacokinetic properties. Another area of research could be the investigation of N-(2-furylmethyl)-3-(2-hydroxyphenyl)propanamide's potential use in combination with other therapeutic agents for the treatment of various diseases. Additionally, the mechanism of action of N-(2-furylmethyl)-3-(2-hydroxyphenyl)propanamide could be further elucidated to better understand its biological effects.
Métodos De Síntesis
The synthesis of N-(2-furylmethyl)-3-(2-hydroxyphenyl)propanamide involves the reaction of 2-hydroxybenzaldehyde with 2-furylacetic acid in the presence of a base, followed by the addition of hydroxylamine hydrochloride. The resulting product is then purified using column chromatography. This method has been shown to yield N-(2-furylmethyl)-3-(2-hydroxyphenyl)propanamide in high purity and yield.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-3-(2-hydroxyphenyl)propanamide has been studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N-(2-furylmethyl)-3-(2-hydroxyphenyl)propanamide has also been studied for its potential use as a diagnostic tool in the detection of certain diseases.
Propiedades
Nombre del producto |
N-(2-furylmethyl)-3-(2-hydroxyphenyl)propanamide |
|---|---|
Fórmula molecular |
C14H15NO3 |
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
N-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C14H15NO3/c16-13-6-2-1-4-11(13)7-8-14(17)15-10-12-5-3-9-18-12/h1-6,9,16H,7-8,10H2,(H,15,17) |
Clave InChI |
KAPKCJOJQYJVBZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=CC=CO2)O |
SMILES canónico |
C1=CC=C(C(=C1)CCC(=O)NCC2=CC=CO2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(1-phenyl-1H-tetraazol-5-yl)-2-(2-pyrazinyl)-4-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B214836.png)
![N-[4-(4-fluorophenyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B214837.png)
![4-[5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide](/img/structure/B214839.png)
![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(3-fluorophenyl)pyrimidine](/img/structure/B214842.png)
![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(2-thienyl)pyrimidine](/img/structure/B214843.png)
![4-[4-(4-Fluorophenyl)-2-pyrimidinyl]benzamide](/img/structure/B214846.png)
![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]benzamide](/img/structure/B214847.png)
![5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-1H-tetraazole](/img/structure/B214850.png)
![5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B214851.png)
![5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B214852.png)

![2-cyclopropyl-4-(2-fluorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]pyrimidine](/img/structure/B214857.png)

